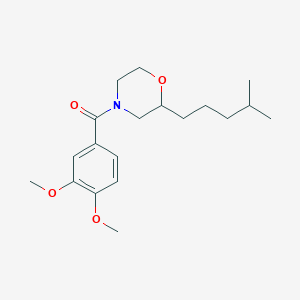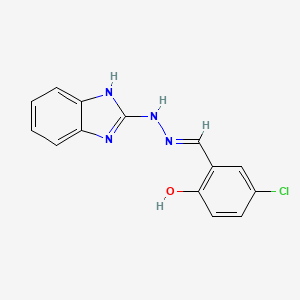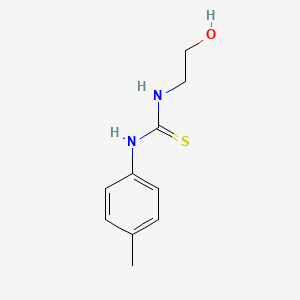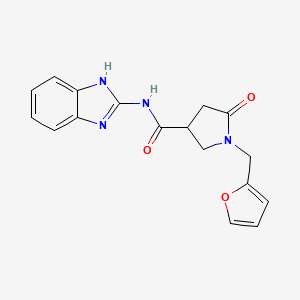
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine, also known as DMMP, is a synthetic compound that belongs to the class of morpholine-based compounds. It is a potent and selective agonist of the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells. DMMP has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of immunology and inflammation.
Mechanism of Action
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is a potent and selective agonist of the CB2 receptor. CB2 receptors are primarily expressed in immune cells, and their activation has been shown to modulate the immune response. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to activate CB2 receptors, leading to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to inhibit the migration of immune cells to the site of inflammation, further reducing inflammation.
Biochemical and Physiological Effects
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo studies. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to promote the production of anti-inflammatory cytokines, such as IL-10. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to inhibit the migration of immune cells to the site of inflammation, further reducing inflammation. In addition, 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have analgesic effects, making it a potential therapeutic agent for pain management.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is its selectivity for the CB2 receptor. This selectivity allows for the specific modulation of the immune response, without affecting other physiological processes. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has also been shown to have low toxicity, making it a safe compound for use in scientific research. However, one of the limitations of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine is its low solubility, which can make it difficult to administer in vivo.
Future Directions
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has significant potential for future research in various fields, particularly in the field of immunology and inflammation. Future research could focus on the development of more potent and selective CB2 receptor agonists, as well as the optimization of the synthesis method for 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine. In addition, further studies could investigate the potential therapeutic applications of 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine in various inflammatory and autoimmune diseases, as well as its potential for pain management.
Synthesis Methods
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzoyl chloride with morpholine, followed by the reaction of the resulting intermediate with 4-methylpentan-2-amine. The final product is obtained through a purification process that involves column chromatography and recrystallization.
Scientific Research Applications
4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been extensively studied for its potential applications in scientific research, particularly in the field of immunology and inflammation. CB2 receptors are primarily expressed in immune cells, and their activation has been shown to modulate the immune response. 4-(3,4-dimethoxybenzoyl)-2-(4-methylpentyl)morpholine has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for various inflammatory and autoimmune diseases.
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-(4-methylpentyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO4/c1-14(2)6-5-7-16-13-20(10-11-24-16)19(21)15-8-9-17(22-3)18(12-15)23-4/h8-9,12,14,16H,5-7,10-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFWHENBBGLEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC1CN(CCO1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxybenzoyl)-2-(4-methylpentyl)morpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-3-[1-(hydroxymethyl)-2-methylpropyl]quinazolin-4(3H)-one](/img/structure/B6140960.png)

![5-tert-butyl-3-(4-fluorophenyl)-N-isopropyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6140971.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(methylthio)benzyl]-4-piperidinyl}propanamide](/img/structure/B6140979.png)
![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)
![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
![5-chloro-2-ethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B6141028.png)

![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![2-(4-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B6141055.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)

